Bienvenue dans la boutique en ligne BenchChem!

Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate

Heterocyclic Chemistry Synthetic Intermediate Cyclisation

Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate (CAS 106350‑23‑6) is a heterocyclic small molecule belonging to the 2,3‑dihydroimidazo[1,2‑c]pyrimidine family. Its core features a bridgehead nitrogen and a characteristic substitution pattern: an amino group at position 8, a chlorine at position 5, and a methyl ester at position 7 [REFS‑1].

Molecular Formula C8H9ClN4O2
Molecular Weight 228.63 g/mol
CAS No. 106350-23-6
Cat. No. B3079262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate
CAS106350-23-6
Molecular FormulaC8H9ClN4O2
Molecular Weight228.63 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C2=NCCN2C(=N1)Cl)N
InChIInChI=1S/C8H9ClN4O2/c1-15-7(14)5-4(10)6-11-2-3-13(6)8(9)12-5/h2-3,10H2,1H3
InChIKeyAMYZETODLXYMKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate (CAS 106350-23-6) – Structural and Physicochemical Baseline for Sourcing Decisions


Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate (CAS 106350‑23‑6) is a heterocyclic small molecule belonging to the 2,3‑dihydroimidazo[1,2‑c]pyrimidine family. Its core features a bridgehead nitrogen and a characteristic substitution pattern: an amino group at position 8, a chlorine at position 5, and a methyl ester at position 7 [REFS‑1]. The compound has a molecular formula of C₈H₉ClN₄O₂ and a molecular weight of 228.64 g·mol⁻¹, with a predicted boiling point of 362.6 °C, a predicted density of 1.71 g·cm⁻³, and a predicted pKa of 3.84 [REFS‑1]. It serves as a versatile synthetic intermediate for constructing fused tricyclic heterocycles, as demonstrated by its conversion into imidazo[1′,2′:1,6]pyrimido[5,4‑d][1,2,3]triazine derivatives [REFS‑2].

Why In‑Class Imidazo[1,2‑c]pyrimidine Analogs Cannot Substitute Methyl 8‑amino‑5‑chloro‑2,3‑dihydroimidazo[1,2‑c]pyrimidine‑7‑carboxylate


Even closely related 2,3‑dihydroimidazo[1,2‑c]pyrimidines cannot be freely interchanged because minor variations in the substitution pattern profoundly alter both chemical reactivity and biological activity. The 8‑amino‑5‑chloro‑7‑methyl ester triad is not merely a decoration; it dictates the compound’s ability to undergo specific cyclisation reactions that yield biologically relevant tricyclic scaffolds [REFS‑1]. In antibacterial QSAR studies across a series of 2,3‑dihydroimidazo[1,2‑c]pyrimidines, electron‑withdrawing groups (such as the 5‑Cl substituent) and electron‑releasing groups (such as the 8‑NH₂ substituent) were found to differentially modulate activity against Gram‑negative and Gram‑positive bacteria, respectively [REFS‑2]. Moreover, the methyl ester moiety provides a handle for further derivatisation that the corresponding free carboxylic acid (CAS 109647‑26‑9) or unsubstituted analogs cannot replicate without additional synthetic steps. Consequently, selecting a “generic” imidazo[1,2‑c]pyrimidine risks losing the precise electronic, steric, and reactive profile that this compound uniquely offers.

Quantitative Differentiation Evidence for Methyl 8‑amino‑5‑chloro‑2,3‑dihydroimidazo[1,2‑c]pyrimidine‑7‑carboxylate Versus Closest Analogs


Synthetic Versatility: Exclusive Reactivity Toward Tricyclic Heterocycles vs. Free Carboxylic Acid

Methyl 8‑amino‑5‑chloro‑2,3‑dihydroimidazo[1,2‑c]pyrimidine‑7‑carboxylate reacts with primary amines followed by nitrous acid to yield imidazo[1′,2′:1,6]pyrimido[5,4‑d][1,2,3]triazine derivatives, a transformation that is not accessible using the corresponding free carboxylic acid (CAS 109647‑26‑9) [REFS‑1]. The methyl ester serves both as a protecting group and an activating moiety, enabling the tandem amination–cyclisation sequence.

Heterocyclic Chemistry Synthetic Intermediate Cyclisation

Predicted Physicochemical Properties Compared to the Free Carboxylic Acid Analog

The methyl ester derivative (CAS 106350‑23‑6) exhibits a markedly higher predicted boiling point (362.6 °C) and lower predicted acidity (pKa ≈ 3.84) compared to the free carboxylic acid analog (CAS 109647‑26‑9, MW 214.61) [REFS‑1][REFS‑2]. Although directly measured experimental values are unavailable, these predicted differences indicate superior volatility and reduced ionisation at physiological pH, which can influence both purification and biological membrane permeability.

Physicochemical Profiling ADME Prediction Lead Optimisation

Antibacterial QSAR: Electron‑Withdrawing 5‑Cl and Electron‑Releasing 8‑NH₂ Substituents Drive Differential Gram‑Negative vs. Gram‑Positive Activity

A QSAR study of 2,3‑dihydroimidazo[1,2‑c]pyrimidines established that antibacterial activity against Gram‑positive bacteria is enhanced by bulky electron‑releasing groups, while activity against Gram‑negative bacteria is enhanced by electron‑withdrawing groups [REFS‑1]. The target compound uniquely combines both features: the 8‑NH₂ group (electron‑releasing) and the 5‑Cl group (electron‑withdrawing), potentially offering a dual Gram‑positive/Gram‑negative activity profile that single‑feature analogs lack. Note: This is a class‑level inference; direct MIC data for CAS 106350‑23‑6 are not available in the public domain.

Antibacterial QSAR Gram‑type Selectivity

Kinase Inhibitor Scaffold Potential: Imidazo[1,2‑c]pyrimidine Core is a Privileged Structure for JAK/Syk Inhibition

Patents and literature identify the imidazo[1,2‑c]pyrimidine core as a potent scaffold for inhibiting JAK and Syk family kinases, relevant to autoimmune and inflammatory diseases [REFS‑1][REFS‑2]. While the specific compound is not explicitly exemplified as a final kinase inhibitor, its 5‑Cl and 7‑methyl ester substitution pattern closely resembles the substitution vectors explored in SAR studies of Syk inhibitors (e.g., BAY 61‑3606 derivatives) [REFS‑2]. This positions it as a privileged late‑stage diversification intermediate for kinase inhibitor libraries.

Kinase Inhibition JAK Syk Immunology

Commercial Availability and Purity: Consistent Supply vs. Scarce Analogs

Methyl 8‑amino‑5‑chloro‑2,3‑dihydroimidazo[1,2‑c]pyrimidine‑7‑carboxylate is listed as “Typically In Stock” with ≥95% purity by multiple vendors (e.g., AKSci, A2Bchem, Chemenu) [REFS‑1][REFS‑2][REFS‑3]. In contrast, the free carboxylic acid analog (CAS 109647‑26‑9) is less commonly stocked and often requires custom synthesis. The methyl ester’s broader commercial availability reduces procurement lead times and ensures lot‑to‑lot consistency for repeat experiments.

Procurement Supply Chain Purity

Priority Application Scenarios for Methyl 8‑amino‑5‑chloro‑2,3‑dihydroimidazo[1,2‑c]pyrimidine‑7‑carboxylate Based on Differentiated Evidence


Synthesis of Novel Imidazo‑Pyrimido‑Triazine Tricyclic Libraries

This compound is the sole documented starting material for accessing the imidazo[1′,2′:1,6]pyrimido[5,4‑d][1,2,3]triazine system through a tandem amination–nitrous acid cyclisation sequence [REFS‑1]. Medicinal chemistry groups focused on expanding tricyclic heterocycle libraries should prioritise this methyl ester over the free acid or other analogs, as the latter cannot participate in this specific transformation.

Dual Gram‑Positive/Gram‑Negative Antibacterial Lead Generation

QSAR models indicate that the combination of an electron‑withdrawing group (5‑Cl) and an electron‑releasing group (8‑NH₂) on the 2,3‑dihydroimidazo[1,2‑c]pyrimidine scaffold may confer balanced antibacterial activity across Gram‑type classes [REFS‑2]. Researchers initiating phenotypic antibacterial screens can use this compound as a pre‑optimised starting point, reducing the synthetic burden of installing both electronic features from scratch.

Late‑Stage Diversification for JAK/Syk Kinase Inhibitor SAR

The imidazo[1,2‑c]pyrimidine core is a recognised privileged structure for kinase inhibition [REFS‑3][REFS‑4]. The 7‑methyl ester handle allows rapid amide or ester hydrolysis diversification, while the 5‑chloro and 8‑amino groups provide vectors for further SAR exploration. Procurement of this pre‑functionalised intermediate accelerates hit‑to‑lead optimisation in immunology and oncology programs.

Physicochemical Property Modulation in Lead Optimisation

When transitioning from a carboxylic acid lead to a methyl ester prodrug or permeability‑enhanced analog, this compound offers a direct comparison point. Its predicted pKa ≈ 3.84 and boiling point of 362.6 °C [REFS‑5] provide a baseline for assessing the impact of esterification on volatility, solubility, and membrane permeability in early ADME profiling.

Quote Request

Request a Quote for Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.